DSP-0509
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Scientific Research Applications
TLR7 Agonist and Antitumor Effects
DSP-0509, identified as a novel small-molecule TLR7 agonist, demonstrates significant anti-tumor immune effects. This molecule is distinctively designed for systemic administration with a short half-life. In various syngeneic tumor-bearing mouse models, DSP-0509 has shown its effectiveness in reducing tumor growth, not only in primary lesions but also in lung metastatic lesions. It activates bone marrow-derived dendritic cells (BMDCs) and induces inflammatory cytokines, including type I interferons. The combination of DSP-0509 with immune checkpoint blockade, like anti-PD-1 or anti-CTLA-4 antibodies, significantly enhances tumor growth inhibition, induces effector memory T cells, and activates T cell function pathways and antigen presentation pathways. These findings suggest DSP-0509's potential as a systemic TLR7 agonist for multiple cancer treatments, enhancing anti-tumor immune effects of immune checkpoint blockers (ICBs) (Ota et al., 2023).
Intravenous Injectable TLR7 Agonist
DSP-0509, as a small molecule TLR7 agonist formulated for intravenous administration, showcases strong agonistic activity on human TLR7. This activity is demonstrated through in vitro reporter assay systems and TLR7 knockout mice. It induces interferon alpha (IFNα) and inflammatory cytokines in human blood and has shown to suppress tumor growth in LM8-bearing syngeneic mouse models. Notably, the combination of DSP-0509 with anti-PD-1 antibody in CT26-bearing mice significantly suppressed tumor growth compared to monotherapies. This suggests that DSP-0509's intravenous administration can serve as an effective anti-tumor agent, particularly in combination with other immunotherapies (Ota et al., 2018).
properties
Product Name |
DSP-0509 |
---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DSP-0509; DSP 0509; DSP0509; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.